molecular formula C12H13NO3 B1147013 (S)-3-Acetyl-4-benzyloxazolidin-2-one CAS No. 132836-66-9

(S)-3-Acetyl-4-benzyloxazolidin-2-one

Cat. No. B1147013
M. Wt: 219.24
InChI Key:
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Description

Synthesis Analysis

The synthesis of (S)-3-Acetyl-4-benzyloxazolidin-2-one derivatives involves various strategies, including cobalt-mediated alkylation, which results in enantiopure α-substituted glycines (Gálvez et al., 1996). Another approach includes the synthesis of oligomers through cyclization and rearrangement processes, demonstrating the compound's utility in constructing new foldamers (Lucarini & Tomasini, 2001).

Molecular Structure Analysis

The molecular structure of (S)-3-Acetyl-4-benzyloxazolidin-2-one derivatives has been elucidated through various techniques, including X-ray crystallography. Studies have provided detailed insights into the compound's conformation and the influence of substituents on its structural properties (Kumari et al., 2016).

Chemical Reactions and Properties

This compound is involved in a range of chemical reactions, showcasing its versatility in organic synthesis. For instance, it has been used in the efficient synthesis of phthalimido derivatives, highlighting its potential in studying biologically active conformations of peptides (Casimir et al., 2000). Moreover, its reactivity with peroxy acids demonstrates its utility in forming oxo derivatives and exploring oxidative fission processes (Nuti & Saettone, 1970).

Scientific Research Applications

  • Synthesis of Enantiopure Glycines : Cobalt-mediated alkylation of (S)-3-Acetyl-4-benzyloxazolidin-2-one is used for the preparation of enantiopure α-substituted glycines, highlighting its significance in the synthesis of chiral compounds (Gálvez et al., 1996).

  • Diastereoselective Alkylation : This compound is utilized in diastereoselective alkylation, demonstrating its importance in producing compounds with significant diastereoisomeric excesses, which are crucial in the synthesis of stereospecific pharmaceuticals (Moreno-Mañas et al., 1995).

  • X-Ray Structure Analysis : The X-ray structure of compounds derived from 3-benzyloxazolidin-2-one, a related compound, offers insights into its molecular arrangement, emphasizing the role of this compound in structural chemistry studies (Aitken et al., 2022).

  • Hypoglycemic Agents : Derivatives of benzyloxazolidine-2,4-diones, which are structurally related to (S)-3-Acetyl-4-benzyloxazolidin-2-one, have been identified as potent hypoglycemic agents, indicating its potential in developing treatments for diabetes (Dow et al., 1991).

  • Antibacterial Agents : Novel oxazolidinone analogs, related to (S)-3-Acetyl-4-benzyloxazolidin-2-one, have shown promising in vitro antibacterial activities against a variety of clinically important human pathogens, underlining its significance in antimicrobial research (Zurenko et al., 1996).

  • Protein Kinase Inhibitors : Some derivatives of oxazolidinone have been synthesized and evaluated as inhibitors of human protein kinase CK2, suggesting the potential of (S)-3-Acetyl-4-benzyloxazolidin-2-one derivatives in cancer treatment and drug discovery (Chekanov et al., 2014).

properties

IUPAC Name

(4S)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVGXIZVSPMNPD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone

CAS RN

132836-66-9
Record name (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
7
Citations
A de la Rosa-Ibáñez, E Contreras-García… - academia.edu
We synthesized some 1, 4-diones by reductive dimerization of α-bromocetones in the presence of the [Cr (en) 2] 2+ complex in DMF.(S)-4-benzyl-3-(2-chloroacetyl)-oxazolidin-2-one …
Number of citations: 0 www.academia.edu
I Chiarotto, MMM Feeney, M Feroci, A Inesi - Electrochimica acta, 2009 - Elsevier
An electrochemical procedure for the N-acylation of chiral oxazolidin-2-ones, in the absence of volatile molecular organic solvents, has been set up via electrolyses of ionic liquid [bmim]…
Number of citations: 35 www.sciencedirect.com
H Li, Q Huang, C Chen, B Xu, HY Wang… - Journal of Medicinal …, 2017 - ACS Publications
The free fatty acid receptor GPR40 is predominantly expressed in pancreatic β-cells and enhances insulin secretion in a glucose dependent manner. Therefore, GPR40 agonists are …
Number of citations: 16 pubs.acs.org
M Theurer, P Fischer, A Baro, GS Nguyen, R Kourist… - Tetrahedron, 2010 - Elsevier
Enantioenriched tertiary homoallylic alcohol derivatives (S)-2c and (S)-2a were obtained via Evans aldol methodology and enzymatic resolution of racemic tertiary acetate 2e, …
Number of citations: 19 www.sciencedirect.com
YND Bhogadhi - 2015 - search.proquest.com
A formal synthesis of the natural products CJ-12,954 and CJ-13,014 was successfully accomplished using the zinc-mediated tandem chain extension-aldol reaction methodology. This …
Number of citations: 3 search.proquest.com
H Braun - 2007 - tuprints.ulb.tu-darmstadt.de
Die beta-Sekretase und das Proteasom gehören zur Gruppe der Peptidasen. Während die beta-Sekretase eine Aspartylprotease ist, handelt es sich beim Proteasom um eine …
Number of citations: 2 tuprints.ulb.tu-darmstadt.de
H Braun - 2007 - Darmstadt, Techn. Univ., Diss., 2007
Number of citations: 0

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